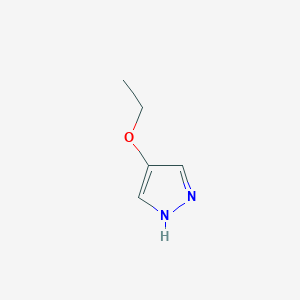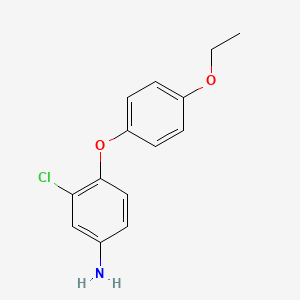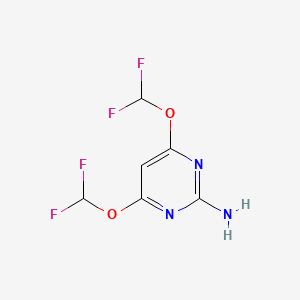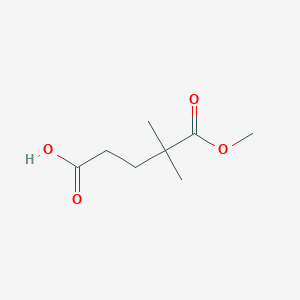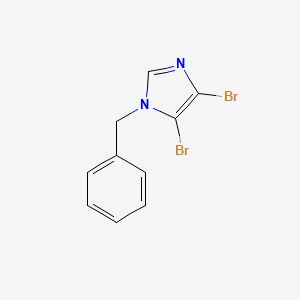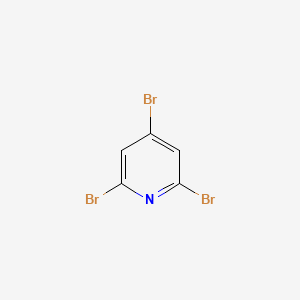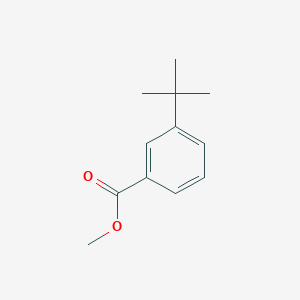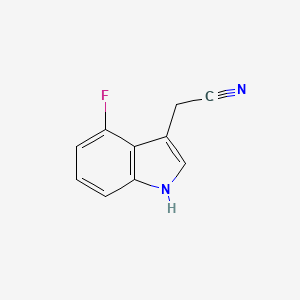
2,3-ジクロロ-6-(トリフルオロメチル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 89719-90-4 . It has a molecular weight of 215.99 and its IUPAC name is 2,3-dichloro-6-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of 2,3-Dichloro-6-(trifluoromethyl)pyridine involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-6-(trifluoromethyl)pyridine consists of a pyridine ring with two chlorine atoms and a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dichloro-6-(trifluoromethyl)pyridine are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
2,3-Dichloro-6-(trifluoromethyl)pyridine is a solid or semi-solid or lump or liquid . It is stored in an inert atmosphere at 2-8°C .科学的研究の応用
農薬産業
2,3,5-DCTFは、有効な農薬成分の主要な構造モチーフです . これは、いくつかの作物保護製品の合成に使用されます . 2,3,5-DCTF誘導体の主な用途は、害虫から作物を保護することです .
製薬業界
2,3,5-DCTFを含むトリフルオロメチルピリジン(TFMP)誘導体は、製薬業界で使用されています . いくつかのTFMP誘導体は、製薬および獣医業界で使用されています。TFMP部分を含む5つの製薬製品と2つの獣医製品が市販されています .
獣医学
上記のように、TFMP部分を含む2つの獣医製品が市販されています . これは、2,3,5-DCTFが獣医学における可能性を示しています。
除草剤の合成
2,3,5-DCTFは、除草剤の中間体として報告されています . これは、いくつかの作物保護製品の生産において重要な役割を果たしています .
化学中間体
2,3,5-DCTFは、いくつかの作物保護製品の合成のための化学中間体として使用されます . これは、すべてのTFMP誘導体のうち最も需要が高いです .
フッ素化有機化学品の開発
フッ素原子の独自の物理化学的性質とピリジン部分の独自の特性により、2,3,5-DCTFは、フッ素化有機化学品の開発において貴重な化合物となっています .
作用機序
Target of Action
It is known that trifluoromethylpyridine derivatives, which include 2,3-dichloro-6-(trifluoromethyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds .
Mode of Action
It is known that the presence of a fluorine atom and a carbon-containing pyridine in trifluoromethylpyridine derivatives, which include 2,3-dichloro-6-(trifluoromethyl)pyridine, bestow many of the distinctive physical-chemical properties observed in this class of compounds .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives, including 2,3-dichloro-6-(trifluoromethyl)pyridine, are used in the production of several crop-protection products .
Pharmacokinetics
It is known that the unique physical-chemical properties of trifluoromethylpyridine derivatives, which include 2,3-dichloro-6-(trifluoromethyl)pyridine, contribute to their bioavailability .
Result of Action
It is known that trifluoromethylpyridine derivatives, including 2,3-dichloro-6-(trifluoromethyl)pyridine, play a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Action Environment
It is known that the demand for trifluoromethylpyridine derivatives, including 2,3-dichloro-6-(trifluoromethyl)pyridine, has been increasing steadily in the last 30 years .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and may cause an allergic skin reaction . It causes serious eye damage and is harmful if swallowed or inhaled . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
将来の方向性
Trifluoromethylpyridine (TFMP) and its intermediates, including 2,3-Dichloro-6-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .
生化学分析
Biochemical Properties
2,3-Dichloro-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the development of agrochemical and pharmaceutical compounds . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of crop-protection products . The nature of these interactions often involves the exchange of chlorine and fluorine atoms, which can significantly alter the biochemical properties of the target molecules .
Cellular Effects
The effects of 2,3-Dichloro-6-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to impact the expression of genes involved in the detoxification processes in plants, thereby enhancing their resistance to pests . Additionally, 2,3-Dichloro-6-(trifluoromethyl)pyridine can modulate cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 2,3-Dichloro-6-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . These interactions can result in enzyme inhibition or activation, depending on the specific context. For instance, the compound has been found to inhibit certain enzymes involved in the biosynthesis of essential metabolites in pests, thereby acting as an effective pesticide . Additionally, 2,3-Dichloro-6-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2,3-Dichloro-6-(trifluoromethyl)pyridine in laboratory settings are influenced by its stability and degradation over time . Studies have shown that this compound remains stable under various conditions, but its effectiveness can diminish over extended periods due to degradation . Long-term exposure to 2,3-Dichloro-6-(trifluoromethyl)pyridine has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound has been found to be relatively safe and effective in achieving the desired biochemical effects . At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic processes and damage to vital organs . Threshold effects have also been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
2,3-Dichloro-6-(trifluoromethyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It has been shown to affect metabolic flux by modulating the activity of key enzymes involved in the biosynthesis and degradation of essential metabolites . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,3-Dichloro-6-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects . Additionally, the compound’s distribution can be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
2,3-Dichloro-6-(trifluoromethyl)pyridine exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects .
特性
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOQWQKDSMIPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562331 |
Source


|
| Record name | 2,3-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89719-90-4 |
Source


|
| Record name | 2,3-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

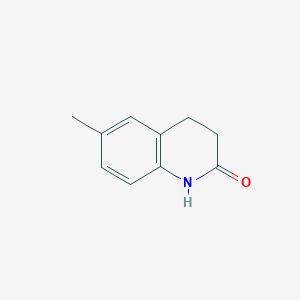
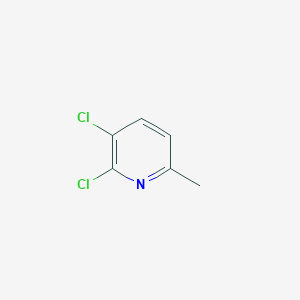
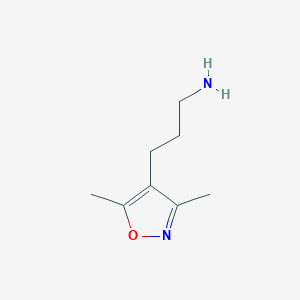
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
